![molecular formula C8H9NO3 B1376724 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1267443-54-8](/img/structure/B1376724.png)
2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid
Overview
Description
“2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1267443-54-8 . It has a molecular weight of 167.16 . The IUPAC name for this compound is the same as the common name .
Synthesis Analysis
The synthesis of oxazole derivatives like “this compound” often involves various methods such as the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Other methods include the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Molecular Structure Analysis
The InChI Code for “this compound” is1S/C8H9NO3/c1-4-6(8(10)11)12-7(9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11)
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Transformations
- 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid and its derivatives are utilized in various chemical synthesis processes. For example, derivatives of 1,3-oxazole-4-carboxylic acid have been synthesized through chemical transformations involving highly basic aliphatic amines and oxazol-2-yl moieties (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010). Additionally, the synthesis of triazole derivatives using cyclopropyl-containing compounds has been reported, showcasing the compound's utility in creating complex molecular structures (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Crystallography and Molecular Structure Analysis
- Research on compounds similar to this compound has provided insights into crystal and molecular structures, aiding in the understanding of molecular interactions and bonding patterns. Studies have analyzed the crystal structures of triazole derivatives with cyclopropyl groups, contributing to the knowledge of molecular conformation and electron density localization (Boechat et al., 2010).
Development of Novel Medicinal Compounds
- While avoiding specifics on drug use and side effects, it's important to note that derivatives of 1,3-oxazole-4-carboxylic acid have been explored for their potential in medicinal chemistry. For instance, research on oxazole derivatives has led to the discovery of compounds with inhibitory activity on blood platelet aggregation, which could have therapeutic applications (Ozaki et al., 1983).
Heterocyclic Chemistry and Novel Synthesis Methods
- The compound is a key player in heterocyclic chemistry, with studies focusing on novel synthesis methods for creating heterocycles with cyclopropyl substituents. This research is crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals (Pokhodylo, Matiichuk, & Obushak, 2010).
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(10)11)12-7(9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPIFVUWQERRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1267443-54-8 | |
Record name | 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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